2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine is a heterocyclic compound featuring both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of methoxy and dimethyl substituents can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with pyrazine: The pyrazole derivative is then coupled with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with 3-methoxyphenol.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Hydroxylated pyrazine derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating their function. The methoxy and dimethyl groups can enhance its binding affinity and selectivity.
Material Science: The electronic properties of the pyrazine and pyrazole rings can influence the compound’s behavior in electronic devices.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine: Lacks the dimethyl groups, potentially altering its chemical properties.
Uniqueness:
- The combination of methoxy and dimethyl substituents in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-9-12(2)20(19-11)15-16(18-8-7-17-15)22-14-6-4-5-13(10-14)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWMQIIXJASVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC(=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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